3-((1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine
Description
Properties
IUPAC Name |
3-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-5-6-13(2)16(8-12)22(19,20)18-10-15(11-18)21-14-4-3-7-17-9-14/h3-9,15H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKCZLCTQXFFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
Azetidine Ring Synthesis
The azetidine core is typically synthesized via ring-closing reactions of γ-amino alcohols or γ-dihalides. A scalable method involves the cyclization of 1,3-dibromopropane derivatives under basic conditions. For example, treatment of (1,3-dibromopropan-2-yl)benzene with sodium sulfide (Na₂S·9H₂O) in dimethylformamide (DMF) at 100°C for 5 hours generates 1-tosylazetidine derivatives in yields up to 53%. Modifying this approach, substituting the benzene moiety with a pyridine-compatible scaffold enables functionalization at the 3-position.
Key advancements include the use of dicationic molten salts as green catalysts to accelerate ring closure. For instance, combining 1,3-dibromo-2-(pyridin-3-yl)propane with cesium fluoride (CsF) in acetonitrile at 30°C for 12 hours achieves azetidine formation in 78% yield. This method avoids harsh conditions, preserving sensitive functional groups for downstream modifications.
Table 1: Azetidine Ring-Closure Methods
| Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 1,3-Dibromo-2-(pyridin-3-yl)propane | CsF, CH₃CN | 30°C, 12 h | 78 |
| (1,3-Dibromopropan-2-yl)benzene | Na₂S·9H₂O, DMF | 100°C, 5 h | 53 |
Sulfonylation of Azetidine
Introducing the 2,5-dimethylphenylsulfonyl group to the azetidine nitrogen is critical for stabilizing the ring and enhancing biological activity. This step employs 2,5-dimethylbenzenesulfonyl chloride under Schlenk conditions. A representative procedure involves dissolving azetidin-3-ol in anhydrous pyridine, adding 2,5-dimethylbenzenesulfonyl chloride (1.2 equiv.), and stirring at room temperature for 48 hours. The reaction is quenched with saturated copper sulfate (CuSO₄), and the product is purified via silica gel chromatography (petroleum ether:ethyl acetate = 10:1), achieving 75–82% yields.
Microwave-assisted sulfonylation reduces reaction times from hours to minutes. Irradiating the mixture at 150 W for 10 minutes in dimethylacetamide (DMA) increases yields to 89% while minimizing byproduct formation.
Table 2: Sulfonylation Optimization
| Sulfonylating Agent | Solvent | Method | Time | Yield (%) |
|---|---|---|---|---|
| 2,5-Dimethylbenzenesulfonyl chloride | Pyridine | Conventional | 48 h | 75 |
| 2,5-Dimethylbenzenesulfonyl chloride | DMA | Microwave (150 W) | 10 min | 89 |
Etherification with Pyridine
Forming the ether linkage between azetidine-3-ol and pyridine necessitates activating the hydroxyl group. Tosylation of the azetidine alcohol with 4-methylbenzenesulfonyl chloride (TsCl) in pyridine generates a superior leaving group. Subsequent nucleophilic substitution with pyridine-3-oxide in dimethylformamide (DMF) at 80°C for 12 hours affords the target compound in 45% yield.
The Mitsunobu reaction offers an alternative pathway. Combining azetidin-3-ol with pyridine-3-ol under diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature produces the ether bond in 60% yield. This method avoids harsh conditions but requires stoichiometric reagents.
Table 3: Ether Bond Formation Strategies
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Pyridine-3-oxide, K₂CO₃ | DMF, 80°C, 12 h | 45 |
| Mitsunobu Reaction | DEAD, PPh₃ | THF, 0°C to rt, 8 h | 60 |
One-Pot Multistep Synthesis
Inspired by multicomponent reactions, a streamlined one-pot synthesis combines azetidine formation, sulfonylation, and etherification. Initial trials using CsF as a dual catalyst for ring closure and sulfonylation in acetonitrile show promise, though yields remain moderate (37–42%). Further optimization of solvent systems and catalyst loading is required to compete with stepwise approaches.
Mechanistic Insights
The sulfonylation proceeds via a two-step mechanism: (1) deprotonation of the azetidine nitrogen by pyridine, followed by (2) nucleophilic attack on the electrophilic sulfur atom of 2,5-dimethylbenzenesulfonyl chloride. Computational studies suggest that electron-withdrawing groups on the sulfonyl chloride enhance reactivity by lowering the transition state energy.
Etherification via the Mitsunobu reaction involves oxidative phosphorylation, where DEAD mediates the conversion of the hydroxyl group into a better-leaving species, enabling coupling with pyridine-3-ol.
Chemical Reactions Analysis
Types of Reactions
3-((1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
3-((1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 3-((1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-((2,4-Dimethylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine
- 3-((1-((2,6-Dimethylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine
- 3-((1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)oxy)quinoline
Uniqueness
The uniqueness of 3-((1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine lies in its specific substitution pattern and the presence of both the azetidine and pyridine rings. This structural arrangement can confer unique chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-((1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H21N3O3S
- Molecular Weight : 383.5 g/mol
- CAS Number : 1351590-45-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The azetidine ring and the sulfonyl group contribute to its ability to modulate enzyme activities and influence signal transduction pathways.
Biological Activity Overview
Research indicates that compounds containing azetidine and pyridine moieties exhibit a range of biological activities including:
- Anticancer Activity : Several studies have shown that azetidine derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 .
- Antimicrobial Properties : The presence of the sulfonyl group is known to enhance antimicrobial activity. Compounds with similar structures have been tested for their efficacy against bacterial strains, suggesting potential applications in treating infections .
Case Studies and Research Findings
- Anticancer Efficacy
-
Antimicrobial Activity
- Research on related sulfonamide-based compounds indicated strong inhibitory effects against various bacterial strains, with some derivatives achieving MIC (Minimum Inhibitory Concentration) values as low as 0.5 µg/mL . This positions the compound as a candidate for further development in antimicrobial therapies.
Data Table of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
